N-[(1,5-dimethylimidazol-2-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine
Description
N-[(1,5-dimethylimidazol-2-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features both imidazole and thiadiazole rings. These structural motifs are known for their versatility and are commonly found in various biologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(1,5-dimethylimidazol-2-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5S/c1-4-9-13-14-10(16-9)12-6-8-11-5-7(2)15(8)3/h5H,4,6H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOQGXMMLHOFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NCC2=NC=C(N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethylimidazol-2-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine typically involves the formation of the imidazole and thiadiazole rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized via the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles . The thiadiazole ring can be formed through the reaction of thiosemicarbazide with ethyl bromoacetate under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimization for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Techniques such as flash vacuum pyrolysis and microreactor technology are employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethylimidazol-2-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiadiazole rings, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or hydrochloric acid in water.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(1,5-dimethylimidazol-2-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylimidazol-2-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity, while the thiadiazole ring can interact with biological membranes, altering their permeability. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimesitylimidazol-2-ylidene: Known for its use in catalysis and materials science.
N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: Evaluated for its anti-tubercular activity.
Uniqueness
N-[(1,5-dimethylimidazol-2-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine stands out due to its dual-ring structure, which imparts unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
